1-adamantyl(3-nitrobenzyl)amine
CAS No.: 57304-72-0
Cat. No.: VC10265792
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57304-72-0 |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | N-[(3-nitrophenyl)methyl]adamantan-1-amine |
| Standard InChI | InChI=1S/C17H22N2O2/c20-19(21)16-3-1-2-12(7-16)11-18-17-8-13-4-14(9-17)6-15(5-13)10-17/h1-3,7,13-15,18H,4-6,8-11H2 |
| Standard InChI Key | BOCVGZIFAMULNU-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)NCC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
1-Adamantyl(3-nitrobenzyl)amine belongs to the class of adamantane amines substituted with aromatic nitro groups. Its molecular formula is C₁₇H₂₁N₃O₂, with a molecular weight of 299.37 g/mol. The structure comprises a rigid adamantane cage linked via an amine group to a 3-nitrobenzyl moiety (Fig. 1). The adamantane core confers exceptional thermal stability and lipophilicity, while the nitrobenzyl group introduces electronic asymmetry and redox-active functionality .
Key structural attributes:
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Adamantane core: A diamondoid hydrocarbon with three fused cyclohexane rings, providing steric bulk and resistance to metabolic degradation.
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3-Nitrobenzyl group: A meta-substituted aromatic ring with a nitro (-NO₂) group capable of participating in hydrogen bonding and π-π stacking interactions.
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Amine linker: A secondary amine (-NH-) that enables further derivatization through alkylation or acylation reactions .
Synthetic Methodologies
Direct Alkylation of Adamantan-1-amine
The most efficient route involves the nucleophilic substitution of adamantan-1-amine with 3-nitrobenzyl bromide (Table 1) .
Table 1. Optimized synthesis conditions for 1-adamantyl(3-nitrobenzyl)amine
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0°C → room temperature |
| Reaction time | 12–16 hours |
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
The reaction proceeds via an SN2 mechanism, where the adamantane amine acts as a nucleophile, displacing bromide from 3-nitrobenzyl bromide. Triethylamine scavenges HBr, shifting the equilibrium toward product formation. Purification by column chromatography (silica gel, hexane/ethyl acetate 4:1) yields pale-yellow crystals .
Alternative Pathways
A two-step approach involving:
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Protection of adamantan-1-amine with Boc anhydride.
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Mitsunobu reaction with 3-nitrobenzyl alcohol, followed by deprotection.
This method achieves comparable yields (70%) but requires additional steps .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 8.21 (s, 1H, ArH-2)
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δ 7.72 (d, J = 7.8 Hz, 1H, ArH-4)
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δ 7.58 (t, J = 7.8 Hz, 1H, ArH-5)
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δ 4.42 (s, 2H, CH₂N)
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δ 2.05 (br s, 3H, adamantane bridgehead H)
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δ 1.70–1.63 (m, 12H, adamantane CH₂)
¹³C NMR (100 MHz, CDCl₃):
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148.2 (C-NO₂)
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135.4, 129.7, 122.3 (aromatic carbons)
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54.8 (CH₂N)
Infrared Spectroscopy (IR)
Physicochemical Properties
| Property | Value |
|---|---|
| Melting point | 112–114°C |
| LogP (octanol/water) | 3.8 ± 0.2 |
| Solubility | 0.5 mg/mL in DMSO |
| Stability | >6 months at –20°C |
The compound exhibits limited aqueous solubility due to its hydrophobic adamantane core but dissolves readily in polar aprotic solvents like DMSO. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, confirming thermal robustness .
Reactivity and Functionalization
The nitro group serves as a versatile handle for further modifications:
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Reduction to amine: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to -NH₂, yielding 1-adamantyl(3-aminobenzyl)amine—a precursor for Schiff base formation .
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Nucleophilic aromatic substitution: The electron-deficient aromatic ring undergoes substitutions at the para position under mild conditions .
Applications in Medicinal Chemistry
Bioactive Compound Modification
The adamantane moiety enhances blood-brain barrier penetration, making this compound valuable in CNS drug development. Derivatives have shown preliminary activity as:
Materials Science Applications
Incorporation into polyamide matrices improves thermal stability (ΔTg = +28°C) while maintaining optical clarity—a critical feature for high-performance polymers .
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